[2-(Dipropylsulfamoyl)phenyl]boronic acid
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Overview
Description
[2-(Dipropylsulfamoyl)phenyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dipropylsulfamoyl group. The presence of both boronic acid and sulfonamide functionalities makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dipropylsulfamoyl)phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the hydroboration of phenylacetylene or via the direct borylation of phenyl halides using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group can be introduced through a sulfonamide formation reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-(Dipropylsulfamoyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the sulfonamide group.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronic acid group.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
[2-(Dipropylsulfamoyl)phenyl]boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Dipropylsulfamoyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity . The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain applications.
[2-(Methylsulfamoyl)phenyl]boronic Acid: Similar structure but with a methyl group instead of dipropyl, which may affect its reactivity and binding properties.
[2-(Dipropylsulfamoyl)phenyl]boronic Ester: An ester derivative that may have different solubility and reactivity profiles.
Uniqueness
[2-(Dipropylsulfamoyl)phenyl]boronic acid is unique due to the presence of both boronic acid and sulfonamide functionalities, which provide a combination of reactivity and binding properties not found in simpler boronic acids or sulfonamides. This dual functionality makes it a valuable tool in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
[2-(dipropylsulfamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLLGPFPRNNDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(CCC)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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